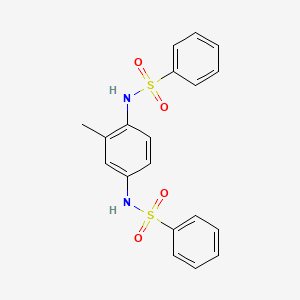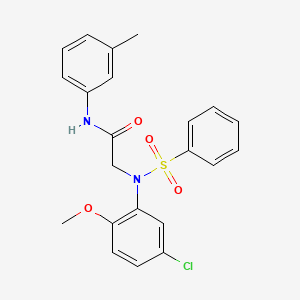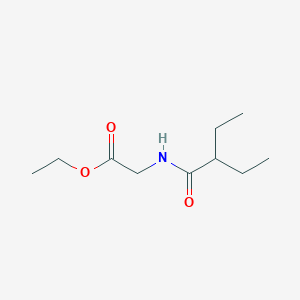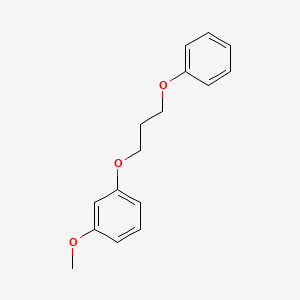
N,N'-(2-methyl-1,4-phenylene)dibenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N'-(2-methyl-1,4-phenylene)dibenzenesulfonamide, also known as MBSA, is a sulfonamide compound that has been widely used in scientific research for its ability to inhibit the activity of metalloproteinases. Metalloproteinases are a group of enzymes that are involved in various physiological and pathological processes, including tissue remodeling, wound healing, and cancer metastasis. MBSA has been shown to be a potent inhibitor of metalloproteinases, and its mechanism of action has been extensively studied.
Mécanisme D'action
N,N'-(2-methyl-1,4-phenylene)dibenzenesulfonamide inhibits the activity of metalloproteinases by binding to the active site of these enzymes. The sulfonamide group of N,N'-(2-methyl-1,4-phenylene)dibenzenesulfonamide interacts with the zinc ion at the active site of the enzyme, thereby preventing the enzyme from catalyzing its substrate. N,N'-(2-methyl-1,4-phenylene)dibenzenesulfonamide has been shown to be a competitive inhibitor of metalloproteinases, meaning that it competes with the substrate for binding to the enzyme.
Biochemical and physiological effects:
N,N'-(2-methyl-1,4-phenylene)dibenzenesulfonamide has been shown to have various biochemical and physiological effects, including:
1. Inhibition of metalloproteinase activity: As mentioned earlier, N,N'-(2-methyl-1,4-phenylene)dibenzenesulfonamide inhibits the activity of metalloproteinases, which are involved in various physiological and pathological processes.
2. Anti-inflammatory activity: N,N'-(2-methyl-1,4-phenylene)dibenzenesulfonamide has been shown to have anti-inflammatory activity by inhibiting the activity of MMPs, which are involved in the inflammatory response.
3. Anti-tumor activity: N,N'-(2-methyl-1,4-phenylene)dibenzenesulfonamide has been shown to have anti-tumor activity by inhibiting the activity of MMPs, which are involved in tumor metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
N,N'-(2-methyl-1,4-phenylene)dibenzenesulfonamide has several advantages and limitations for lab experiments, including:
Advantages:
1. Potent inhibitor of metalloproteinases: N,N'-(2-methyl-1,4-phenylene)dibenzenesulfonamide is a potent inhibitor of metalloproteinases, making it a valuable tool for studying the role of these enzymes in various physiological and pathological processes.
2. Selective inhibitor of metalloproteinases: N,N'-(2-methyl-1,4-phenylene)dibenzenesulfonamide is a selective inhibitor of metalloproteinases, meaning that it does not inhibit the activity of other enzymes.
3. Stable compound: N,N'-(2-methyl-1,4-phenylene)dibenzenesulfonamide is a stable compound that can be stored for long periods of time without degradation.
Limitations:
1. Limited solubility: N,N'-(2-methyl-1,4-phenylene)dibenzenesulfonamide has limited solubility in aqueous solutions, making it difficult to use in some experiments.
2. Non-specific binding: N,N'-(2-methyl-1,4-phenylene)dibenzenesulfonamide can bind non-specifically to proteins and other molecules, leading to potential artifacts in experiments.
3. Toxicity: N,N'-(2-methyl-1,4-phenylene)dibenzenesulfonamide can be toxic to cells at high concentrations, limiting its use in some experiments.
Orientations Futures
There are several future directions for research on N,N'-(2-methyl-1,4-phenylene)dibenzenesulfonamide, including:
1. Development of more potent and selective metalloproteinase inhibitors based on the structure of N,N'-(2-methyl-1,4-phenylene)dibenzenesulfonamide.
2. Study of the role of metalloproteinases in various diseases, including cancer, cardiovascular disease, and inflammatory diseases.
3. Development of new methods for delivering metalloproteinase inhibitors, including N,N'-(2-methyl-1,4-phenylene)dibenzenesulfonamide, to specific tissues and organs.
4. Study of the potential side effects of metalloproteinase inhibitors, including N,N'-(2-methyl-1,4-phenylene)dibenzenesulfonamide, in animal models and clinical trials.
5. Development of new methods for detecting metalloproteinase activity in vivo, including imaging techniques and biomarker assays.
Méthodes De Synthèse
N,N'-(2-methyl-1,4-phenylene)dibenzenesulfonamide can be synthesized by reacting 2-methyl-1,4-phenylenediamine with benzenesulfonyl chloride in the presence of a base. The reaction yields N,N'-(2-methyl-1,4-phenylene)dibenzenesulfonamide as a white crystalline solid, which can be purified by recrystallization.
Applications De Recherche Scientifique
N,N'-(2-methyl-1,4-phenylene)dibenzenesulfonamide has been used in various scientific research applications, including:
1. Inhibition of metalloproteinases: N,N'-(2-methyl-1,4-phenylene)dibenzenesulfonamide has been shown to be a potent inhibitor of metalloproteinases, including matrix metalloproteinases (MMPs) and a disintegrin and metalloproteinase with thrombospondin motifs (ADAMTSs). These enzymes are involved in various physiological and pathological processes, including tissue remodeling, wound healing, and cancer metastasis. Inhibition of these enzymes by N,N'-(2-methyl-1,4-phenylene)dibenzenesulfonamide has potential therapeutic applications in various diseases.
2. Study of metalloproteinase structure and function: N,N'-(2-methyl-1,4-phenylene)dibenzenesulfonamide has been used as a tool to study the structure and function of metalloproteinases. By inhibiting the activity of these enzymes, N,N'-(2-methyl-1,4-phenylene)dibenzenesulfonamide allows researchers to study their role in various physiological and pathological processes.
3. Development of metalloproteinase inhibitors: N,N'-(2-methyl-1,4-phenylene)dibenzenesulfonamide has been used as a starting point for the development of new metalloproteinase inhibitors. By modifying the structure of N,N'-(2-methyl-1,4-phenylene)dibenzenesulfonamide, researchers have been able to develop more potent and selective inhibitors of these enzymes.
Propriétés
IUPAC Name |
N-[4-(benzenesulfonamido)-3-methylphenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4S2/c1-15-14-16(20-26(22,23)17-8-4-2-5-9-17)12-13-19(15)21-27(24,25)18-10-6-3-7-11-18/h2-14,20-21H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEZBYXMUFMOPBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NS(=O)(=O)C2=CC=CC=C2)NS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-(2-Methyl-1,4-phenylene)bis(benzenesulfonamide) | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3,4-dimethoxybenzyl)-N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B5111618.png)
![(1H-benzimidazol-2-ylmethyl){[2-[(cyclopropylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}methylamine](/img/structure/B5111621.png)


![4-benzyl-1-[(4-methyl-3-nitrophenyl)sulfonyl]piperidine](/img/structure/B5111634.png)
![11-[4-(diethylamino)phenyl]-3-(2-furyl)-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5111643.png)
![1-cyclohexyl-4-{[1-(2-methylbenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,4-diazepane](/img/structure/B5111649.png)
![ethyl (5-{[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B5111654.png)
![N',N'''-(1,3-dimethyl-2-oxo-4,5-imidazolidinediyl)bis[N-(tert-butyl)urea]](/img/structure/B5111662.png)

![4-[(4-benzyl-1-piperidinyl)methyl]-2-bromo-6-methoxyphenol](/img/structure/B5111680.png)
![N-(tert-butyl)-3-[(cyclopropylcarbonyl)amino]benzamide](/img/structure/B5111682.png)

![2-[3-(2-ethoxyphenoxy)propoxy]benzaldehyde](/img/structure/B5111712.png)